![molecular formula C12H9D12NO3S B602562 托吡酯-d12 CAS No. 1279037-95-4](/img/structure/B602562.png)
托吡酯-d12
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
Topiramate-d12 has a molecular formula of C12H21NO8S and a molecular weight of 351.44 g/mol . Its structure includes a monosaccharide chemical structure containing a sulfamate .Physical And Chemical Properties Analysis
Topiramate-d12 has a molecular weight of 351.44 g/mol . More specific physical and chemical properties are not provided in the retrieved sources.科学研究应用
Application in Plasma Analysis
Topiramate-d12 is used in the simultaneous determination of two anticonvulsant drugs in plasma , Topiramate and Carbamazepine . This is achieved through a method involving dispersive liquid–liquid microextraction, followed by gas chromatography–mass spectrometry operating in selected ion monitoring (SIM) mode . The method has been shown to be selective, accurate, precise, and linear over certain concentration ranges .
Use as an Internal Standard
Topiramate-d12 is used as an internal standard in the analysis of Topiramate and Carbamazepine in plasma . This helps in achieving accurate and reliable results in the analysis.
Role in Forensic Toxicology
The analytical method involving Topiramate-d12 has been successfully applied to real plasma samples received by the Forensic Toxicology Service of the Forensic Science Institute of Santiago de Compostela . This highlights its importance in forensic investigations.
Involvement in Neurology Research
Topiramate-d12 is used in neurology research . It plays a crucial role in the study of neurological conditions and the development of treatments.
Study of Insulin Resistance
Topiramate-d12 is used in the study of insulin resistance . The precise mechanism by which topiramate modulates muscle cell insulin resistance, particularly regarding direct AMPK pathway involvement, remains an area of active scientific investigation .
Investigation of Adipocyte Function
Topiramate-d12 is used in the study of adipocyte function . Adipocytes, crucial insulin target cells, secrete hormones and bioactive lipids that influence insulin resistance and other physiological processes .
作用机制
Target of Action
Topiramate-d12, also known as Topiramate, primarily targets voltage-dependent sodium channels, GABA-A receptors, AMPA/kainate glutamate receptors, and carbonic anhydrase isoenzymes . These targets play crucial roles in neuronal signaling and excitability, which are key factors in conditions such as epilepsy and migraines .
Mode of Action
Topiramate-d12 interacts with its targets in several ways:
- It blocks voltage-dependent sodium channels, which inhibits the propagation of action potentials .
- It enhances the activity of the neurotransmitter gamma-aminobutyrate at some subtypes of the GABA-A receptor .
- It antagonizes the AMPA/kainate subtype of the glutamate receptor .
- It inhibits the carbonic anhydrase enzyme, particularly isozymes II and IV .
These interactions result in decreased neuronal hyperexcitability, which can help control seizures and prevent migraines .
Biochemical Pathways
Topiramate-d12 affects several biochemical pathways. It has been shown to lower SORBS1 gene and protein levels in C2C12 cells, and in 3T3L-1 cells, it upregulates CTGF and downregulates MAPK8 and KPNA1 genes . Changes were notable in nuclear cytoplasmic transport and circadian signaling pathways .
Pharmacokinetics
Topiramate-d12 has a bioavailability of 80% . It is metabolized in the liver (20–30%) and has an elimination half-life of 21 hours . About 70–80% of the drug is excreted in the urine . These properties impact the drug’s bioavailability and determine the dosing regimen.
Result of Action
The molecular and cellular effects of Topiramate-d12’s action include reduced insulin resistance in C2C12 and 3T3L-1 cells . It also has neuroprotective activities, contributing to its anticonvulsant and antinociceptive effects .
Action Environment
Environmental factors can influence the action of Topiramate-d12. For instance, it is contraindicated in pregnancy due to the risk of congenital malformation, low birth weight, and potential increased risk of intellectual disability, autistic spectrum disorder, and attention deficit hyperactivity disorder in children of mothers taking Topiramate-d12 during pregnancy . Therefore, women of childbearing potential should use effective contraception during treatment with Topiramate-d12 .
安全和危害
属性
IUPAC Name |
[(1R,2S,6S,9R)-4,4,11,11-tetrakis(trideuteriomethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)/t7-,8-,9+,12+/m1/s1/i1D3,2D3,3D3,4D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJADKKWYZYXHBB-RFYKXYJISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C([2H])([2H])[2H])C([2H])([2H])[2H])COS(=O)(=O)N)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1279037-95-4 |
Source
|
Record name | 1279037-95-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。